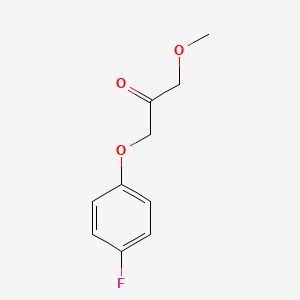
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile typically involves the reaction of azetidine derivatives with appropriate benzoyl chloride derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition reaction, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[2-(Azetidin-1-yl)-2-oxoethyl]-5-oxobenzonitrile.
Reduction: Formation of 2-[2-(Azetidin-1-yl)-2-oxoethyl]-5-aminobenzonitrile.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticonvulsant and antimicrobial agent.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. The azetidine ring is known to be a pharmacophore in various bioactive molecules, suggesting that this compound may act by binding to and modulating the activity of specific proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Exhibits antimitotic activity and is used in cancer research.
N-Substituted-3-chloro-2-azetidinone: Investigated for its anticonvulsant properties.
Uniqueness
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile is unique due to the presence of both the azetidine ring and the hydroxybenzonitrile moiety, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-[2-(azetidin-1-yl)-2-oxoethyl]-5-hydroxybenzonitrile |
InChI |
InChI=1S/C12H12N2O2/c13-8-10-6-11(15)3-2-9(10)7-12(16)14-4-1-5-14/h2-3,6,15H,1,4-5,7H2 |
InChI-Schlüssel |
VXSPDHDITQVEOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)CC2=C(C=C(C=C2)O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate](/img/structure/B8620294.png)
![[3-(2-Methyl-pyridin-4-yl)-ureido]-acetic acid](/img/structure/B8620305.png)



![2-[2-(Hexadecyloxy)ethyl]oxirane](/img/structure/B8620332.png)



![1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)

![Ethyl 4-[(trans-4-hydroxycyclohexyl)amino]-3-nitrobenzoate](/img/structure/B8620387.png)
